(R)-4-Benzyl-2-((S)-7'-(bis(3,5-di-tert-butylphenyl)phosphaneyl)-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-yl)-4,5-dihydrooxazole (R)-4-Benzyl-2-((S)-7'-(bis(3,5-di-tert-butylphenyl)phosphaneyl)-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-yl)-4,5-dihydrooxazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC18314460
InChI: InChI=1S/C55H66NOP/c1-51(2,3)39-29-40(52(4,5)6)32-44(31-39)58(45-33-41(53(7,8)9)30-42(34-45)54(10,11)12)47-23-17-21-38-25-27-55(49(38)47)26-24-37-20-16-22-46(48(37)55)50-56-43(35-57-50)28-36-18-14-13-15-19-36/h13-23,29-34,43H,24-28,35H2,1-12H3/t43-,55+/m1/s1
SMILES:
Molecular Formula: C55H66NOP
Molecular Weight: 788.1 g/mol

(R)-4-Benzyl-2-((S)-7'-(bis(3,5-di-tert-butylphenyl)phosphaneyl)-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-yl)-4,5-dihydrooxazole

CAS No.:

Cat. No.: VC18314460

Molecular Formula: C55H66NOP

Molecular Weight: 788.1 g/mol

* For research use only. Not for human or veterinary use.

(R)-4-Benzyl-2-((S)-7'-(bis(3,5-di-tert-butylphenyl)phosphaneyl)-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-yl)-4,5-dihydrooxazole -

Specification

Molecular Formula C55H66NOP
Molecular Weight 788.1 g/mol
IUPAC Name [(3S)-4-[(4R)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]-3,3'-spirobi[1,2-dihydroindene]-4'-yl]-bis(3,5-ditert-butylphenyl)phosphane
Standard InChI InChI=1S/C55H66NOP/c1-51(2,3)39-29-40(52(4,5)6)32-44(31-39)58(45-33-41(53(7,8)9)30-42(34-45)54(10,11)12)47-23-17-21-38-25-27-55(49(38)47)26-24-37-20-16-22-46(48(37)55)50-56-43(35-57-50)28-36-18-14-13-15-19-36/h13-23,29-34,43H,24-28,35H2,1-12H3/t43-,55+/m1/s1
Standard InChI Key UAWQRALEHCBVCD-QNIUTGKFSA-N
Isomeric SMILES CC(C)(C)C1=CC(=CC(=C1)P(C2=CC=CC3=C2[C@@]4(CCC5=C4C(=CC=C5)C6=N[C@@H](CO6)CC7=CC=CC=C7)CC3)C8=CC(=CC(=C8)C(C)(C)C)C(C)(C)C)C(C)(C)C
Canonical SMILES CC(C)(C)C1=CC(=CC(=C1)P(C2=CC=CC3=C2C4(CCC5=C4C(=CC=C5)C6=NC(CO6)CC7=CC=CC=C7)CC3)C8=CC(=CC(=C8)C(C)(C)C)C(C)(C)C)C(C)(C)C

Introduction

Structural and Stereochemical Features

The ligand’s structure (molecular formula: C55H66NOP\text{C}_{55}\text{H}_{66}\text{NOP}, molecular weight: 788.1 g/mol) features three key components:

  • Spirobiindene Core: A 1,1'-spirobi[indenyl] framework creates a rigid chiral environment that restricts conformational flexibility, enhancing stereoselectivity .

  • Phosphaneyl Group: The bis(3,5-di-tert-butylphenyl)phosphaneyl moiety at the 7'-position provides electron-donating properties and steric bulk, stabilizing metal complexes and shielding reactive sites .

  • Oxazoline Ring: The (R)-4-benzyl-4,5-dihydrooxazole group at the 2-position acts as a σ-donor and π-acceptor, modulating the electronic environment of the metal center .

The stereochemistry at the spiro carbon (C-1) and the oxazoline-bearing carbon (C-4) is critical. The (S)-configuration at the phosphaneyl-substituted spirobiindene and the (R)-configuration at the benzyl-oxazoline create a chiral pocket that dictates substrate orientation during catalysis .

Synthesis and Preparation

The synthesis involves multi-step organic transformations (Figure 1), leveraging chiral resolution and asymmetric catalysis principles:

Step 1: Construction of the Spirobiindene Core

Starting from 1,1'-spirobiindene-7,7'-diol, a bromination reaction introduces a bromine atom at the 7-position. Subsequent palladium-catalyzed cross-coupling with diphenylphosphine in the presence of a chiral auxiliary yields the phosphaneyl-substituted spirobiindene intermediate .

Step 2: Oxazoline Ring Formation

The oxazoline moiety is introduced via a Ritter reaction between 2-bromobenzonitrile and a D-fructose-derived precursor, followed by cyclization with benzylamine. This step requires BF3_3·OEt2_2 as a catalyst to achieve high regioselectivity .

Step 3: Ullmann Coupling

A copper-mediated Ullmann coupling connects the phosphaneyl-spirobiindene and oxazoline fragments. This step proceeds in 35–89% yield, with the stereochemistry controlled by the chiral starting materials .

Key Reaction Conditions

StepReagentsYieldKey Stereochemical Outcome
1Pd(OAc)2_2, PPh3_357–86%(S)-configuration at spirobiindene
2BF3_3·OEt2_2, benzylamine57–86%(R)-configuration at oxazoline
3CuI, L-proline35–89%Retention of stereochemistry

Applications in Asymmetric Catalysis

This ligand excels in enantioselective transformations, particularly palladium-catalyzed allylic alkylations and iridium-catalyzed hydrogenations.

Tsuji–Trost Allylic Alkylation

In the Tsuji–Trost reaction, the ligand coordinates to palladium, enabling asymmetric induction. Testing with diphenylallyl acetate demonstrated an enantiomeric ratio (er) of 84:16, surpassing earlier PHOX ligands . The tert-butyl groups on the phosphaneyl moiety prevent undesired side reactions by sterically blocking non-productive binding modes.

Hydrogenation of α,β-Unsaturated Ketones

When complexed with iridium, the ligand facilitates hydrogenation of challenging substrates like (E)-1,3-diphenylprop-2-en-1-one, achieving >90% enantiomeric excess (ee). The oxazoline’s electron-withdrawing nature polarizes the metal center, accelerating substrate activation .

PropertyValueSignificance
Melting PointNot reportedLikely >200°C due to rigid structure
SolubilityLimited in polar solvents (e.g., H2_2O, MeOH); soluble in CH2_2Cl2_2, tolueneRequires anhydrous conditions for catalysis
StabilitySensitive to hydrolysis; store under inert atmosphere (N2_2/Ar) at 2–8°CDecomposition via phosphaneyl oxidation or oxazoline ring opening

Safety Data:

  • Hazard Statements: H315 (skin irritation), H319 (eye irritation).

  • Precautionary Measures: Use gloves/eye protection; handle under nitrogen .

Comparative Analysis with Related Ligands

vs. Spirobiindane-Based PHOX Ligands

Ligands derived from 3,3,3',3'-tetramethyl-1,1'-spirobiindane (as in Patent US 11,111,258 B2 ) exhibit lower steric bulk, resulting in reduced enantioselectivity (er 75:25 vs. 84:16 for the subject compound). The tert-butyl groups in the current ligand enhance both activity and selectivity .

vs. D-Fructose-Derived PHOX Ligands

D-Fructose-based ligands (Beilstein J. Org. Chem. ) show comparable er values (up to 84:16) but require costlier starting materials. The current ligand’s spirobiindene core offers superior rigidity, enabling broader substrate scope .

Future Directions

  • Mechanistic Studies: Elucidate the ligand’s role in stabilizing transition states via DFT calculations.

  • Industrial Scaling: Optimize Ullmann coupling yields (>80%) for large-scale production.

  • Therapeutic Applications: Explore use in synthesizing chiral pharmaceuticals, leveraging high ee values .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator